molecular formula C18H26N4O3S B2825173 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797125-63-3

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2825173
CAS No.: 1797125-63-3
M. Wt: 378.49
InChI Key: UZBJDVSIQJLCOO-UHFFFAOYSA-N
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Description

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Attachment of the Thiophene Group: The thiophene group is incorporated through an acylation reaction, using 4-methylthiophene-2-carbonyl chloride and the piperidine-triazole intermediate.

    Final Modifications: The ethyl and methoxyethyl groups are added through alkylation reactions, using appropriate alkyl halides and bases.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the thiophene moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the triazole and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation Products: Sulfoxides and sulfones from the thiophene ring.

    Reduction Products: Alcohols from the reduction of the carbonyl group.

    Substitution Products: Various substituted triazoles and piperidines depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for its triazole moiety which is known for antifungal and antibacterial properties.

Industry

    Agrochemicals: Possible applications as a pesticide or herbicide due to its bioactive triazole structure.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The piperidine and thiophene groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are known for their antifungal properties.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals and agrochemicals.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic synthesis and materials science.

Uniqueness

The uniqueness of 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-4-21-16(19-22(18(21)24)9-10-25-3)14-5-7-20(8-6-14)17(23)15-11-13(2)12-26-15/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJDVSIQJLCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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